3-chloro-N-(4-methoxybenzyl)-6-nitro-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-(4-methoxybenzyl)-6-nitro-1-benzothiophene-2-carboxamide is a complex organic compound with a unique structure that includes a benzothiophene core, a nitro group, and a methoxybenzyl substituent
Preparation Methods
The synthesis of 3-chloro-N-(4-methoxybenzyl)-6-nitro-1-benzothiophene-2-carboxamide typically involves multiple steps, including Friedel-Crafts acylation, nitration, and subsequent functional group transformations. The reaction conditions often require specific catalysts and reagents to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
3-chloro-N-(4-methoxybenzyl)-6-nitro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used to reduce the nitro group to an amine.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions: Reagents such as N-bromosuccinimide (NBS) for bromination, and catalysts like palladium for coupling reactions, are frequently used.
Major Products: The products formed depend on the specific reaction conditions and reagents used, but can include various substituted benzothiophene derivatives.
Scientific Research Applications
3-chloro-N-(4-methoxybenzyl)-6-nitro-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-methoxybenzyl)-6-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
3-chloro-N-(4-methoxybenzyl)-6-nitro-1-benzothiophene-2-carboxamide can be compared with other benzothiophene derivatives, such as:
3-chloro-N-(4-methoxybenzyl)-4-methylaniline: Similar structure but different functional groups.
3-chloro-N-(4-methoxybenzyl)pyrazin-2-amine: Another related compound with a pyrazine ring instead of benzothiophene.
Uniqueness: The presence of the nitro group and the specific substitution pattern on the benzothiophene ring make this compound unique in its chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H13ClN2O4S |
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Molecular Weight |
376.8 g/mol |
IUPAC Name |
3-chloro-N-[(4-methoxyphenyl)methyl]-6-nitro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H13ClN2O4S/c1-24-12-5-2-10(3-6-12)9-19-17(21)16-15(18)13-7-4-11(20(22)23)8-14(13)25-16/h2-8H,9H2,1H3,(H,19,21) |
InChI Key |
POCCAQFELPMNPP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(C3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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